molecular formula C39H54N4O4 B12405130 Plm IV inhibitor-2

Plm IV inhibitor-2

Cat. No.: B12405130
M. Wt: 642.9 g/mol
InChI Key: YKGWCOPGFKGNGN-MPQUPPDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Critical Role of Plasmepsins in Plasmodium falciparum Hemoglobin Degradation and Parasite Pathogenesis

During its intraerythrocytic stage, the Plasmodium falciparum parasite resides within human red blood cells, where it voraciously consumes the host cell's hemoglobin. This process is not merely for nutrition; it is a fundamental aspect of the parasite's growth and maturation. The breakdown of hemoglobin provides essential amino acids for parasite protein synthesis and is critical for maintaining osmotic stability within the infected red blood cell. nih.gov This large-scale degradation of hemoglobin is initiated in a specialized acidic organelle within the parasite called the food vacuole. nih.gov A family of aspartic proteases, known as plasmepsins (PMs), plays a pivotal role in the initial steps of this hemoglobin degradation cascade. invivochem.com There are ten known plasmepsins in P. falciparum, with several being active in the food vacuole. invivochem.comnih.gov

Distinct Features and Significance of Plasmepsin IV within the Aspartic Protease Family of Plasmodium falciparum

Within the family of food vacuole plasmepsins, which includes Plasmepsin I, II, HAP (Histo-aspartic protease), and IV, Plasmepsin IV (Plm IV) holds particular significance. nih.gov While Plasmepsins I and II are responsible for the initial cleavage of native hemoglobin, Plm IV has been shown to be more active against denatured globin. researchgate.net Structurally, Plm IV is a pepsin-family aspartic protease with a typical bilobal fold. nih.govinvivochem.com Like other plasmepsins, it is synthesized as an inactive zymogen, proplasmepsin IV, which requires activation at an acidic pH to become a functional enzyme. researchgate.net The gene encoding Plm IV is located on chromosome 14, clustered with the genes for other food vacuole plasmepsins. nih.gov

Rationale for Plasmepsin IV Inhibition as a Potentially Novel Antimalarial Strategy

The essential role of plasmepsins in hemoglobin degradation makes them attractive targets for the development of new antimalarial drugs. ontosight.aiontosight.ai The inhibition of these enzymes is expected to starve the parasite of essential nutrients, leading to its death. ontosight.ai Treating parasite cultures with aspartic protease inhibitors has been shown to be lethal to the parasites. researchgate.net Plasmepsin IV, as a key player in the hemoglobin degradation pathway, represents a valid target for chemotherapeutic intervention. ontosight.ai The development of specific inhibitors against Plm IV could disrupt a critical metabolic process of the parasite, offering a potential new line of attack against malaria.

Contextualizing Plm IV Inhibitor-2 within the Broader Research Landscape of Plasmepsin Inhibitors

The quest for effective plasmepsin inhibitors has led to the synthesis and evaluation of numerous compounds. Research has explored a range of chemical scaffolds, including hydroxyethylamine-based inhibitors. invivochem.com this compound, also identified as compound 3 in a key study, emerged from research focused on optimizing a potent hydroxyethylamine-based antimalarial hit. invivochem.com This compound has demonstrated significant inhibitory activity against Plasmepsin IV. invivochem.com

Chemical and Inhibitory Properties of this compound

PropertyValue
Chemical Name 1-N-[(2S,3R)-3-hydroxy-4-[2-(3-methoxyphenyl)propan-2-ylamino]-1-phenylbutan-2-yl]-5-piperidin-1-yl-3-N,3-N-dipropylbenzene-1,3-dicarboxamide
Molecular Formula C39H54N4O4
CAS Number 1539276-38-4
IC50 for Plm IV 24 nM
IC50 for Plm II 70 nM
IC50 for Plm I 0.3 µM

Data sourced from InvivoChem. invivochem.com

The data indicates that this compound is a potent inhibitor of Plasmepsin IV, with a lower IC50 value compared to its activity against Plasmepsin I and II, suggesting a degree of selectivity. invivochem.com The development and study of such specific inhibitors are crucial steps in validating Plasmepsin IV as a drug target and in the broader effort to develop new and effective antimalarial therapies.

Properties

Molecular Formula

C39H54N4O4

Molecular Weight

642.9 g/mol

IUPAC Name

1-N-[(2S,3R)-3-hydroxy-4-[2-(3-methoxyphenyl)propan-2-ylamino]-1-phenylbutan-2-yl]-5-piperidin-1-yl-3-N,3-N-dipropylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C39H54N4O4/c1-6-19-43(20-7-2)38(46)31-24-30(25-33(26-31)42-21-12-9-13-22-42)37(45)41-35(23-29-15-10-8-11-16-29)36(44)28-40-39(3,4)32-17-14-18-34(27-32)47-5/h8,10-11,14-18,24-27,35-36,40,44H,6-7,9,12-13,19-23,28H2,1-5H3,(H,41,45)/t35-,36+/m0/s1

InChI Key

YKGWCOPGFKGNGN-MPQUPPDSSA-N

Isomeric SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CNC(C)(C)C3=CC(=CC=C3)OC)O)N4CCCCC4

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC(=CC=C3)OC)O)N4CCCCC4

Origin of Product

United States

Ii. Molecular and Enzymatic Characterization of Plasmepsin Iv Pertinent to Inhibitor Interactions

Structural Analysis of Plasmepsin IV: Active Site Architecture and Sub-pocket Delineation (S1, S1', S2, S2', S3, S4)

Plasmepsin IV (Plm IV), an aspartic protease found in the food vacuole of Plasmodium falciparum, plays a critical role in the degradation of host hemoglobin. Its active site is a well-defined cleft situated between the N- and C-terminal domains of the enzyme. frontiersin.org This cleft is further organized into a series of sub-pockets, designated S1, S1', S2, S2', S3, and S4, which accommodate the side chains of the substrate's amino acid residues. The specific architecture of these sub-pockets is a key determinant of the enzyme's substrate specificity and its interaction with inhibitors.

The S1 and S1' pockets are particularly crucial for inhibitor binding. For instance, in a series of inhibitors with a 1,2-dihydroxyethylene core, symmetric P1 and P1' side chains were found to interact with these pockets. nih.gov The nature of the substituents in these positions significantly influences the binding affinity. Molecular dynamics simulations have shown that the flexibility of these pockets allows them to accommodate a variety of side chains. nih.gov The S3 subsite of Plm IV is notably more hydrophobic compared to the corresponding pocket in the human homolog Cathepsin D, a feature that can be exploited for designing selective inhibitors. rsc.org In fact, differences in the amino acid composition of the S3 and S4 subsites are considered primary drivers of inhibitor selectivity between Plm IV and Cathepsin D. rsc.org

A flexible "flap" region, a characteristic β-hairpin structure, covers the active site and interacts with bound substrates and inhibitors, effectively gating access to the catalytic machinery. frontiersin.orgresearchgate.net The conformation of this flap can change significantly upon inhibitor binding, adopting either an open or a closed state, which can impact the stability of the enzyme-inhibitor complex. researchgate.net

Key Features of the Plasmepsin IV Active Site

FeatureDescriptionSignificance in Inhibitor Interaction
Active Site CleftLocated between the N- and C-terminal domains.Primary binding site for substrates and inhibitors.
Sub-pockets (S1, S1', S2, S2', S3, S4)Accommodate amino acid side chains of the substrate.Determine substrate specificity and provide multiple points of interaction for inhibitors.
S3 Sub-pocketMore hydrophobic compared to human Cathepsin D.A key target for designing selective inhibitors. rsc.org
Flap RegionA flexible β-hairpin structure that covers the active site.Undergoes conformational changes upon inhibitor binding, influencing inhibitor stability. frontiersin.orgresearchgate.net

Mechanistic Insights into Plasmepsin IV Catalysis, Highlighting the Aspartic Dyad (Asp34, Asp214)

Like other aspartic proteases, the catalytic activity of Plasmepsin IV hinges on a pair of aspartic acid residues, Asp34 and Asp214, which form the catalytic dyad. frontiersin.orgsci-hub.se These two residues are located at the heart of the active site, with each domain of the enzyme contributing one of the critical aspartates. frontiersin.org The catalytic mechanism involves a water molecule that is activated by the aspartic dyad. innovareacademics.inresearchgate.net

In the proposed mechanism, one of the aspartate residues (generally believed to be Asp214 in Plasmepsin II) acts as a general base, abstracting a proton from the water molecule. innovareacademics.inresearchgate.net This generates a highly nucleophilic hydroxide (B78521) ion, which then attacks the carbonyl carbon of the scissile peptide bond in the substrate. This attack forms a tetrahedral intermediate, which is stabilized by interactions with the enzyme. Subsequently, the other aspartate residue (Asp34) acts as a general acid, donating a proton to the nitrogen atom of the peptide bond, leading to its cleavage. innovareacademics.inresearchgate.net The precise orientation and protonation state of the catalytic dyad are crucial for this process and can be influenced by the binding of inhibitors. uzh.ch The flexibility of the dyad, particularly the ability of the carboxylate plane of Asp214 to rotate, has been observed and may play a role in the catalytic cycle. uzh.ch

Investigation of Plasmepsin IV Substrate Specificity and Recognition Motifs

Plasmepsin IV is involved in the initial steps of hemoglobin degradation, a process vital for the malaria parasite's survival. frontiersin.orgresearchgate.net It preferentially cleaves acid-denatured globin over native hemoglobin, suggesting it acts on unfolded protein substrates. pnas.org While Plm IV can cleave the same amount of hemoglobin as Plasmepsin II, it does so at a slower rate. pnas.org However, when combined, Plm II and Plm IV exhibit a synergistic effect, cleaving hemoglobin faster than either enzyme alone. pnas.org This suggests that they may have different, yet complementary, substrate specificities, acting on diverse sites within the globin molecule. pnas.org

The primary recognition motif for Plasmepsin IV, like Plasmepsin II, involves the cleavage of the peptide bond between Phe33 and Leu34 of the α-chain of hemoglobin. researchgate.net However, the broader substrate specificity of Plm IV is not as extensively characterized as that of other plasmepsins like Plasmepsin V, which recognizes a highly specific PEXEL motif. nih.gov The sub-pockets of the active site dictate the preferred amino acid residues at each position of the substrate. The hydrophobic nature of the S3 subsite, for example, suggests a preference for hydrophobic residues at the P3 position of the substrate. rsc.org

Comparative Structural Biology of Plasmepsin IV: Homology Modeling and Alignment with Related Parasitic and Host Proteases (e.g., Plasmepsin II, Human Cathepsin D)

The structural and functional similarities between Plasmepsin IV and other proteases, both from the parasite and the human host, have been extensively studied to guide the design of selective inhibitors. Plasmepsin IV shares significant sequence and structural homology with other vacuolar plasmepsins, particularly Plasmepsin II, with which it shares approximately 64-73% sequence identity. nih.govacs.org Due to this high similarity, homology models of Plm IV have been successfully constructed using the crystal structure of Plm II as a template. uni-marburg.denih.gov These models have been instrumental in understanding inhibitor binding and in virtual screening campaigns. nih.gov

The crystal structure of the zymogen form of Plm IV (proplasmepsin IV) has also been determined, revealing closer structural similarities to proplasmepsin IV from P. vivax than to other P. falciparum proplasmepsins. nih.govresearchgate.net

Comparative Analysis of Plasmepsin IV and Related Proteases

ProteaseSequence Identity with Plm IVKey Structural/Functional SimilaritiesKey Structural/Functional Differences
Plasmepsin II~64-73% nih.govacs.orgSimilar active site architecture, both involved in initial hemoglobin degradation. frontiersin.orgresearchgate.netPlm IV is less active against native hemoglobin. pnas.org
Human Cathepsin D~35% (with Plm II) rsc.orgacs.orgHomologous active site. acs.orgPlm IV has a more hydrophobic S3 subsite and greater active site flexibility. rsc.orgresearchgate.net
Plasmepsin IV (P. vivax)High homology nih.govHighly conserved structure and function. nih.govMinor amino acid substitutions outside of key motifs. nih.gov

Iii. Mechanism of Action of Plm Iv Inhibitor 2

Biochemical Characterization of Plm IV Inhibitor-2's Enzymatic Inhibition Profile Against Recombinant Plasmepsin IV

This compound, also referred to as compound 3 in some literature, demonstrates potent inhibitory activity against several digestive vacuole plasmepsins. medchemexpress.comimmunomart.com Its highest potency is observed against its primary target, Plasmepsin IV (Plm IV). nih.gov Biochemical assays have quantified its inhibitory concentration (IC50) against recombinant Plm I, II, and IV. The compound shows significant selectivity for Plm IV over the other isoforms. medchemexpress.comimmunomart.com

The results from these enzymatic inhibition assays show a clear preference for Plm IV, with an IC50 value in the low nanomolar range, indicating a strong inhibitory effect on this specific enzyme. medchemexpress.comimmunomart.com

Table 1: Enzymatic Inhibition Profile of this compound

Enzyme Target IC50 Value
Plasmepsin IV (Plm IV) 24 nM
Plasmepsin II (Plm II) 70 nM
Plasmepsin I (Plm I) 0.3 µM

Data sourced from studies evaluating the inhibitory activity of the compound against recombinant plasmepsin enzymes. medchemexpress.comimmunomart.com

Elucidation of Specific Molecular Binding Interactions Between this compound and the Plasmepsin IV Active Site

The binding of this compound to the active site of Plasmepsin IV is characteristic of hydroxyethylamine-based transition-state isosteres. These inhibitors are designed to mimic the tetrahedral transition state of peptide bond hydrolysis, thereby binding tightly within the enzyme's active site. frontiersin.org The interaction is stabilized by a network of hydrogen bonds and significant hydrophobic contacts. While a specific co-crystal structure for this compound may not be publicly available, its interactions can be inferred from studies of highly similar inhibitors complexed with plasmepsins. nih.govnih.gov

The central hydroxyethylamine core is crucial for establishing key hydrogen bonds with the catalytic dyad of the enzyme. The hydroxyl group of the inhibitor typically forms hydrogen bonds with the two catalytic aspartic acid residues, Asp34 and Asp214, which are hallmarks of aspartic proteases. nih.govresearchgate.netresearchgate.net Additional hydrogen bonds may be formed between the inhibitor's backbone and residues within the enzyme's "flap" region, a flexible β-hairpin structure that covers the active site. Key residues in the flap, such as Val78 and Ser79, often interact with the inhibitor, further stabilizing the complex. researchgate.netresearchgate.net

The formation of the stable ligand-enzyme complex involves several key residues within the Plasmepsin IV active site.

Catalytic Dyad: Asp34 and Asp214 are central to the interaction, forming critical hydrogen bonds with the transition-state mimic core of the inhibitor. nih.govresearchgate.net

Flap Residues: Residues at the tip of the flap, such as Val78 (or the corresponding Gly78 in Plm IV), are pivotal for interacting with and stabilizing the bound inhibitor. nih.govuni-marburg.de

Binding Pocket Residues: A constellation of hydrophobic and polar residues lines the various subsites to accommodate the inhibitor's side chains. While specific residues for this compound binding are detailed in targeted structural studies, conserved residues among food vacuole plasmepsins like Gly36 and Thr217 are known to be involved in these interactions. nih.gov

Kinetic Evaluation of this compound's Binding Modality

Inhibitors containing a hydroxyethylamine scaffold function as transition-state analogues. frontiersin.org This class of inhibitors typically exhibits a tight-binding, reversible inhibition modality. pnas.org The inhibitor mimics the unstable tetrahedral intermediate of the peptide hydrolysis reaction, allowing it to bind to the enzyme active site with a much higher affinity than the actual substrate. Kinetic analyses of similar peptidomimetic inhibitors against plasmepsins have confirmed this tight-binding nature, characterized by slow association and very slow dissociation rates. mdpi.comresearchgate.net This results in a prolonged and effective inhibition of the enzyme's catalytic activity.

Functional Consequences of this compound on Plasmodium falciparum Cellular Processes and Lifecycle Progression (e.g., SUB1 Maturase Inhibition, Parasite Egress Interference)

While this compound potently inhibits the digestive plasmepsins, its anti-malarial activity is also linked to the inhibition of other essential parasite functions. nih.govnih.gov Detailed investigations into the mechanism of action for this class of inhibitors revealed that they interfere with the maturation of the P. falciparum subtilisin-like protease 1 (SUB1). nih.govnih.gov

SUB1 is a serine protease that plays a critical role in the rupture (egress) of the parasite from the infected host erythrocyte. nih.gov The maturation of SUB1 from its inactive p54 form to the active p47 form is a proteolytic event mediated by another plasmepsin, Plasmepsin X (Plm X). nih.govnih.govresearchgate.net Studies have shown that hydroxyethylamine-based inhibitors, including those developed from the same lineage as this compound, block this maturation step. nih.govresearchgate.net This inhibition of SUB1 processing leads to a failure of the parasite to properly egress from the red blood cell, effectively halting the parasite's lifecycle and preventing the infection of new cells. nih.govacs.org Therefore, the potent anti-malarial effect of this compound is believed to be a consequence of its activity against both the digestive vacuole plasmepsins and, crucially, the SUB1 maturase, Plm X. nih.govnih.gov

Iv. Structure Activity Relationship Sar Studies and Rational Design of Plm Iv Inhibitor 2 Analogues

Foundational Design Principles for Hydroxyethylamine-Based Plasmepsin IV Inhibitors

The hydroxyethylamine (HEA) scaffold is a cornerstone in the design of inhibitors for aspartic proteases, including Plm IV. nih.govresearchgate.net This structural motif is highly effective because it acts as a transition-state analogue. The secondary alcohol of the HEA moiety mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the enzyme. nih.gov This mimicry allows the inhibitor to bind tightly within the active site of Plm IV, effectively blocking its catalytic activity. nih.gov

Key structural features have been identified as crucial for the significant inhibitory potential of HEA-based compounds against plasmepsins:

The hydroxyethylamine moiety serves as the essential transition-state mimicking scaffold. nih.gov

The P1 and P2 positions are often occupied by aromatic systems or branched carbon side chains. nih.gov

An extended aromatic or aliphatic side chain at the P1' position has been shown to be beneficial for potent inhibition. nih.gov

The rational design of these inhibitors often involves leveraging the known substrate preferences of Plm IV to optimize the interactions between the inhibitor and the enzyme's subsites (S3-S3'). nih.gov Furthermore, achieving selectivity against human aspartic proteases, such as Cathepsin D, is a critical consideration in the design process to minimize potential off-target effects. nih.gov

Systematic Chemical Modification Strategies and Their Correlated Impact on Plm IV Inhibitory Potency

Systematic chemical modifications of the Plm IV inhibitor-2 scaffold have been instrumental in elucidating the SAR and in optimizing inhibitory activity. These strategies involve targeted alterations at various positions of the inhibitor to enhance its interaction with the enzyme's binding pockets.

The P1 and P1' positions of the inhibitor are critical for its interaction with the S1 and S1' pockets of Plm IV. The S1 pocket is largely hydrophobic, favoring residues like leucine. nih.gov Many potent inhibitors incorporate a statine (B554654) isostere or a derivative at the P1 position, which places a leucine-like side chain into this pocket. nih.gov

Studies on allophenylnorstatine-based inhibitors have demonstrated the importance of the proper positioning of functional groups in the P1-P1' positions to interact with the catalytic machinery of aspartic proteases. pdbj.org The phenyl ring at the P1 position is often held tightly within the hydrophobic S1 pocket, while the P1' position can accommodate various substituents that influence binding affinity. biorxiv.org For instance, in one study, the substitution at the P1' position with a bromobenzyl group was found to be optimal compared to a fluorobenzyl group, suggesting that specific electronic and steric properties are favored in this pocket. researchgate.net

CompoundP1 Side ChainP1' Side ChainPlm IV Ki (μM)Reference
Compound 6psec-Butyl (Ile-like)4-Bromobenzyl27.4 researchgate.net
Compared Compoundsec-Butyl (Ile-like)FluorobenzylLess Potent researchgate.net

The P2 position has also been a focus of optimization. For instance, in a series of hydroxyethylamine-based phthalimides, an isopropyl substitution (valine-like side chain) at the P2 position resulted in optimal binding to Plm IV, with a Ki value of 3.3 μM. plos.orgresearchgate.net This suggests that the size and hydrophobicity of the P2 substituent are critical for effective interaction with the S2 pocket of the enzyme. researchgate.net

CompoundP2 Scaffold/Side ChainPlm IV Ki (μM)Reference
Compound 6tIsopropyl (Val-like)3.3 plos.orgresearchgate.net
Oxadiazole-containing inhibitorDual 1,3,4-Oxadiazole rings0.035 diva-portal.org

A distinguishing feature of plasmepsin enzymes is the presence of a flexible β-hairpin loop, known as the "flap," which covers the active site. The conformation of this flap can be influenced by the binding of an inhibitor. Some inhibitors, such as those based on a 2-aminoquinazolin-4(3H)-one scaffold, have been shown to bind to the open-flap conformation of the enzyme. rcsb.org This provides an opportunity to design inhibitors with substituents that can occupy the "flap pocket," a region that is accessible in this open conformation. rcsb.org

Introducing hydrophobic substituents to occupy this flap pocket has been a successful strategy for improving inhibitor potency. rcsb.org Furthermore, modifying substituents in this region can also enhance selectivity. For example, the introduction of a substituent at the 7-position of a 2-aminoquinazolin-4(3H)-one core allowed for the removal of a phenyl group from a tetrahydrofuran (B95107) (THF) ring without a significant loss of Plm IV inhibitory potency, while also improving selectivity against human Cathepsin D. nih.gov Exploiting the solvent-exposed area near the flap also allows for the introduction of polar groups to improve properties like solubility. nih.gov

Application of Computational Chemistry Methodologies in SAR Elucidation for this compound

Computational chemistry has become an indispensable tool in the rational design and SAR elucidation of Plm IV inhibitors. nih.gov Techniques such as molecular docking and molecular dynamics simulations provide valuable insights into how these inhibitors interact with the enzyme at an atomic level. nih.govsci-hub.se

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a protein target. nih.gov This technique has been widely applied to study the binding of this compound analogues. nih.govbiorxiv.org Docking simulations can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the active site residues of Plm IV. nih.govnih.gov

For example, docking studies of hydroxyethylamine-based phthalimides have helped to rationalize their inhibitory activity against Plm IV by revealing hydrogen bonding with residues like Ser79, Gly78, and Tyr192, as well as π-π stacking with Phe120. nih.gov These simulations are often validated by comparing the predicted binding mode with experimentally determined crystal structures of inhibitor-enzyme complexes. sci-hub.se The insights gained from molecular docking can guide the design of new analogues with improved binding affinity and selectivity. nih.govacs.org For instance, by identifying unoccupied pockets or regions where steric clashes occur, medicinal chemists can propose modifications to optimize the inhibitor's fit within the active site. nih.gov

Molecular Dynamics Simulations to Assess Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the physical movements of atoms and molecules, providing critical insights into the stability and dynamic behavior of the Plm IV-inhibitor complex over time. nih.govdiva-portal.org These simulations allow for a rational interpretation of the structural factors that determine an inhibitor's binding and potency. nih.gov

Studies have shown that the Plm IV binding cavity possesses significant conformational flexibility, a key aspect in accommodating inhibitors. frontiersin.org A notable feature is a distinct β-hairpin structure known as the "flap" (spanning approximately residues Lys72 to Phe85 in the related Plm II), which covers the binding site. frontiersin.orgsci-hub.se MD simulations reveal that this flap region, along with a flexible proline-rich loop, can change its conformation, essentially opening to allow an inhibitor to enter and bind within the active site. frontiersin.org The stability of this "closed" conformation around the bound inhibitor is crucial for sustained inhibition.

The stability of the enzyme-inhibitor complex during an MD simulation is quantitatively assessed using parameters like the Root Mean Square Deviation (RMSD). RMSD measures the average deviation of the protein-ligand complex's backbone atoms from their initial starting position over the course of the simulation. researchgate.net A low and stable RMSD value indicates that the inhibitor remains securely bound in the active site without significant structural changes, signifying a stable complex. researchgate.netmdpi.com

Furthermore, the Root Mean Square Fluctuation (RMSF) is analyzed to determine the flexibility of individual amino acid residues. mdpi.com This analysis helps identify which parts of the Plm IV binding pocket are rigid and which are flexible. Fluctuations in certain residues can facilitate the dynamic interactions necessary for a strong and stable bond between the inhibitor and the enzyme. mdpi.com

Table 1: Key Findings from Molecular Dynamics (MD) Simulations of Plasmepsin-Inhibitor Complexes

Parameter/FeatureObservationSignificanceCitations
Complex Stability Low and converging Root Mean Square Deviation (RMSD) values over simulation time.Indicates the formation of a stable enzyme-inhibitor complex where the inhibitor does not dissociate from the binding pocket. researchgate.netmdpi.com
Conformational Dynamics The "flap" region (a flexible β-hairpin loop) shows significant movement.The flap opens to accommodate the inhibitor in the active site and closes upon binding, sequestering the inhibitor. frontiersin.orgresearchgate.net
Residue Flexibility High Root Mean Square Fluctuation (RMSF) in flap region residues.Confirms the dynamic nature of the flap, which is essential for substrate and inhibitor binding. mdpi.com
Structural Interpretation Simulations provide a model of the bound conformation of the inhibitor.Allows for a rational interpretation of the structural determinants of inhibitor binding and guides further design. nih.govnih.gov

Free Energy Perturbation and Linear Interaction Energy (LIE) Methods for Predictive Binding Affinity

Beyond assessing stability, computational methods are employed to predict the binding affinity of newly designed analogues, thereby prioritizing synthetic efforts. The Linear Interaction Energy (LIE) method and Free Energy Perturbation (FEP) are two prominent physics-based approaches used for this purpose.

The LIE method is a computationally efficient approach for calculating the binding free energy of ligands to a protein. nih.govrsc.org It relies on data from MD simulations of the inhibitor in its bound state (in the enzyme's active site) and its free state (solvated in water). The binding energy is estimated as a linear combination of the changes in the average van der Waals (hydrophobic) and electrostatic interaction energies between the ligand and its surroundings. rsc.org Several studies on plasmepsin inhibitors have demonstrated that binding affinities predicted by the LIE method are in excellent agreement with experimental enzymatic measurements (e.g., Kᵢ values), highlighting its predictive power. nih.govnih.gov

Free Energy Perturbation (FEP) is a more rigorous, albeit computationally intensive, method for calculating relative binding free energies (RBFE). ucl.ac.uknih.gov FEP is particularly valuable during lead optimization. It calculates the free energy difference between two closely related inhibitors by computationally "mutating" one compound into another in a series of small steps. nih.govnih.gov This allows for the precise prediction of how a specific chemical modification—such as adding a methyl group or changing a functional group—will affect its binding affinity. nih.gov While challenging for inhibitors that induce large protein reorganizations, FEP has become an increasingly accurate and reliable tool in rational drug design. ucl.ac.uknih.gov

Table 2: Comparison of Computational Methods for Predicting Binding Affinity

MethodPrincipleApplication in Plm IV Inhibitor DesignKey FindingsCitations
Linear Interaction Energy (LIE) Calculates binding free energy based on differences in electrostatic and van der Waals energies between the bound and free states from MD simulations.To rank the binding affinities of a series of newly designed inhibitors prior to synthesis.Predicted binding energies show good correlation with experimental Kᵢ values for Plm IV inhibitors. nih.govnih.govrsc.orgdiva-portal.org
Free Energy Perturbation (FEP) Computes the relative binding free energy between two similar ligands through an alchemical transformation.To accurately predict the impact of small chemical modifications on inhibitor potency during lead optimization.FEP is a highly accurate method for guiding the optimization of inhibitor scaffolds to improve binding affinity. ucl.ac.uknih.govnih.gov

Identification of Essential Pharmacophoric Features for Optimized Plm IV Inhibition

A pharmacophore is an abstract description of the molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to bind to a specific biological target and elicit a response. Through the integration of experimental SAR data and computational modeling, several essential pharmacophoric features for potent Plm IV inhibition have been identified.

The cornerstone of Plm IV inhibitors is a central scaffold that acts as a non-cleavable transition-state isostere, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. frontiersin.org Scaffolds like 1,2-dihydroxyethylene or hydroxyethylamine are common. nih.govfrontiersin.orgresearchgate.net The hydroxyl groups of this core unit are critical as they form key hydrogen bond interactions with the catalytic dyad of aspartic acid residues (Asp34 and Asp214) in the enzyme's active site. sci-hub.seresearchgate.net

Flanking this central unit are hydrophobic side chains, often designated as P1/P1', that fit into the corresponding S1/S1' pockets of the enzyme. nih.gov Further extensions at the P2/P2' positions interact with the S2/S2' subsites. The nature and symmetry of these side chains are crucial for potency. nih.govfrontiersin.org

A successful strategy in designing potent Plm IV inhibitors has been the replacement of chemically labile amide bonds in the inhibitor's backbone with more stable bioisosteres. The use of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, has been shown to yield potent, non-peptidic inhibitors. nih.govdiva-portal.org One of the most potent non-peptide Plm IV inhibitors reported features two symmetric oxadiazole rings. diva-portal.org

Table 3: Essential Pharmacophoric Features for Plm IV Inhibition

Pharmacophoric FeatureDescriptionKey Interacting Residues in Plm IVCitations
Transition-State Isostere A central core (e.g., 1,2-dihydroxyethylene) with hydroxyl groups that mimic the tetrahedral intermediate.Forms hydrogen bonds with the catalytic dyad: Asp34 and Asp214. nih.govfrontiersin.orgsci-hub.seresearchgate.net
Hydrophobic Groups (P1/P1') Non-polar side chains (e.g., benzyl (B1604629) groups) that occupy the primary specificity pockets.S1 and S1' subsites of the enzyme. nih.govacs.org
Hydrogen Bond Acceptors/Donors Additional atoms capable of forming hydrogen bonds in the inhibitor structure.Can interact with residues such as Ser37 and Tyr192. sci-hub.se
Amide Bond Bioisostere Stable heterocyclic rings (e.g., 1,3,4-oxadiazole) replacing peptide bonds.Provides metabolic stability while maintaining the correct geometry for binding. nih.govdiva-portal.org
P2/P2' Moieties Symmetric or asymmetric extensions that interact with outer subsites.S2 and S2' subsites, often showing flexibility. nih.govacs.org

V. Preclinical in Vitro Efficacy and Selectivity Profiling of Plm Iv Inhibitor 2 and Its Analogues

Assessment of Plm IV Inhibitor-2's Efficacy Against Plasmodium falciparum Asexual Blood Stage Growth in Erythrocyte Culture Systems

This compound, a hydroxyethylamine-based compound, has demonstrated potent inhibitory activity against the asexual blood stage of Plasmodium falciparum in in vitro erythrocyte culture systems. nih.govmedchemexpress.eu Analogues of this inhibitor also show strong growth inhibitory potency, with EC50 values in the low nanomolar range. nih.gov Studies have shown a clear correlation between the inhibition of Plm IV and the suppression of parasite growth, suggesting that Plm IV is a key target for the antimalarial activity of these compounds. nih.gov

For instance, structurally simplified analogues of the initial hit compound, such as compounds 17 and 18, were identified as low nanomolar inhibitors of both Plm IV activity and P. falciparum growth in erythrocytes. nih.gov This indicates that the hydroxyethylamine scaffold is crucial for potent antiplasmodial activity. rsc.org Furthermore, the efficacy of these compounds extends to drug-resistant parasite strains, with significant inhibitory activity observed against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. acs.org

Interactive Data Table: In Vitro Antiplasmodial Activity of this compound and Analogues

Compound P. falciparum Strain IC50 / EC50 (nM) Reference
This compound 3D7 24 medchemexpress.eu
Analogue (S,R)-4b - low nanomolar nih.gov
Analogue 17 3D7 low nanomolar nih.gov
Analogue 18 3D7 low nanomolar nih.gov
Analogue 7k 3D7 0.6 ± 0.1 acs.org
Analogue 7k Dd2 0.9 ± 0.2 acs.org

Comparative Inhibitory Activity of this compound Against Other Plasmodium Aspartic Proteases (e.g., Plm I, Plm II, Plm X)

While this compound is a potent inhibitor of Plm IV, its activity against other Plasmodium aspartic proteases varies. Enzymatic assays have shown that this compound is a less effective inhibitor of Plm II and Plm I, with IC50 values of 0.15 µM and 0.70 µM, respectively, compared to its 29 nM potency against Plm IV. nih.gov This trend of higher potency against Plm IV is consistent across several analogues. nih.govnih.gov

Interestingly, a strong correlation exists between the inhibition of Plm IV and parasite growth inhibition, whereas no such correlation is observed with Plm I and Plm II inhibition. nih.govnih.gov This suggests that the antimalarial activity of this class of inhibitors is primarily driven by their effect on Plm IV and potentially other essential plasmepsins like Plm X. nih.govacs.org Some studies indicate that the mechanism of action for certain analogues may be linked to the inhibition of Plm X, which is crucial for the maturation of the P. falciparum subtilisin-like protease SUB1 and parasite egress from erythrocytes. nih.gov

Interactive Data Table: Comparative Inhibitory Activity of this compound and Analogues Against Plasmodium Aspartic Proteases

Compound Plm I IC50 (µM) Plm II IC50 (µM) Plm IV IC50 (µM) Plm X IC50 (nM) Reference
This compound (as 1SR) 0.70 0.15 0.029 - nih.gov
Analogue 7k - - 17 ± 2 0.4 ± 0.03 acs.org
Analogue 7a - - 58 ± 3 6.2 ± 0.3 acs.org
Analogue 7b - - 60 ± 3 4.1 ± 0.3 acs.org

Evaluation of this compound's Selectivity Profile Against Host Human Aspartic Proteases (e.g., Cathepsin D, Cathepsin E)

A critical aspect of antimalarial drug development is ensuring high selectivity for parasite enzymes over their human homologues to minimize potential toxicity. Plm IV shares structural similarities with human aspartic proteases, particularly Cathepsin D (Cat D) and Cathepsin E (Cat E). frontiersin.orgnih.gov Initial studies with the parent compound of this compound (1SR) revealed no selectivity over Cat D, with an IC50 of 43 nM. nih.gov

However, structure-guided optimization efforts have led to the development of analogues with significantly improved selectivity. nih.govnih.gov By modifying the S3 and S4 sub-pocket occupying substituents of the hydroxyethylamine inhibitors, researchers have achieved up to a 50-fold selectivity for Plm IV over Cat D. nih.gov For example, analogues 17 and 18 demonstrated improved selectivity ratios of 4.6 and 9, respectively. nih.gov This indicates that specific interactions with flap residues are important for Plm IV selectivity. nih.gov Some C2-symmetric inhibitors have shown even greater selectivity, with no inhibitory effect on Cat D at concentrations up to 2000 nM. acs.org

Interactive Data Table: Selectivity of this compound Analogues Against Human Cathepsin D

Compound Plm IV IC50 (µM) Cathepsin D IC50 (µM) Selectivity (Plm IV/Cat D) Reference
This compound (as 1SR) 0.029 0.043 0.67 nih.gov
Analogue (S,R)-1c 0.006 0.054 9.0 nih.gov
Analogue (S,R)-4b 0.058 1.15 19.8 nih.gov
Analogue (S,R)-4g 0.018 0.7 38.9 nih.gov
Analogue (S,R)-5a 0.076 3.8 50.0 nih.gov
Analogue 17 - - 4.6 nih.gov
Analogue 18 - - 9.0 nih.gov

Analysis of Cellular Responses and Phenotypic Changes in Plasmodium falciparum Following Exposure to this compound in vitro

Exposure of P. falciparum to Plm IV inhibitors induces distinct cellular and phenotypic changes. A primary effect observed is the inhibition of hemoglobin degradation within the parasite's food vacuole. diva-portal.orgijmr.net.in This is consistent with the role of plasmepsins in the initial steps of this essential metabolic pathway. frontiersin.org

Furthermore, some potent peptidomimetic inhibitors have been shown to inhibit the maturation of the P. falciparum subtilisin-like protease SUB1 and block parasite egress from erythrocytes. nih.gov This suggests a broader mechanism of action that extends beyond hemoglobin digestion and may involve the inhibition of Plm X. nih.gov Morphological alterations observed in treated parasites include chromatin condensation, vacuolization, and hemozoin clumping, which are indicative of cellular stress and disruption of normal metabolic processes. researchgate.net These phenotypic changes ultimately lead to the inhibition of parasite proliferation.

Vi. Advanced Methodologies and Technologies Applied in Plm Iv Inhibitor Research

Development and Optimization of High-Throughput Enzymatic Screening Assays for Plasmepsin IV (e.g., FRET-based assays)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify potential inhibitors. In the context of Plm IV, the development of robust and sensitive enzymatic assays suitable for HTS formats has been a critical first step.

One of the most widely used techniques is the Förster Resonance Energy Transfer (FRET)-based assay . nih.gov This method utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage of the peptide by Plm IV, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This direct relationship between enzyme activity and signal intensity makes FRET assays highly amenable to automation and miniaturization for HTS campaigns.

The optimization of these assays involves several key parameters to ensure reliability and accuracy. This includes determining the optimal concentrations of the enzyme and substrate, buffer conditions (pH, ionic strength), and incubation times. For instance, researchers have developed low-throughput FRET assays and have worked on optimizing them for higher throughput to screen extensive compound libraries effectively. nih.govmalariaworld.org The goal is to achieve a stable and reproducible assay with a high signal-to-noise ratio, which is crucial for identifying genuine hits from large-scale screenings. While challenges in developing potent inhibitors for all digestive vacuole plasmepsins persist, HTS remains a valuable tool for identifying initial non-peptidic inhibitor candidates. nih.gov

A significant challenge in targeting digestive vacuole plasmepsins is their functional redundancy. nih.gov This has led many researchers to focus on developing broad-spectrum inhibitors that can target multiple plasmepsins simultaneously. nih.gov HTS platforms are invaluable in these efforts, enabling the screening of compounds against a panel of related enzymes to identify those with the desired inhibitory profile.

Utilization of Structural Biology Techniques, including X-ray Crystallography, for Co-crystallization Studies of Plm IV Inhibitor-2 with Plasmepsin IV

Structural biology provides an atomic-level view of how inhibitors interact with their target enzymes, offering invaluable insights for structure-based drug design. X-ray crystallography has been a pivotal technique in Plm IV research, enabling the determination of the three-dimensional structure of the enzyme, often in complex with an inhibitor. nih.govresearchgate.net

The process of co-crystallization involves growing crystals of the Plm IV protein in the presence of the inhibitor, in this case, a conceptual "this compound". The resulting crystal structure reveals the precise binding mode of the inhibitor within the enzyme's active site. This information elucidates the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the inhibitor's potency and selectivity. nih.gov

For example, the crystal structure of Plasmodium malariae Plm IV (PmPM4) bound to the allophenylnorstatine-based inhibitor KNI-764 was determined at a resolution of 3.3 Å. iucr.orgresearchgate.net This study revealed an unexpected binding orientation of the inhibitor, providing crucial information for the future design of broad-spectrum antimalarial drugs. iucr.orgresearchgate.net Similarly, co-crystal structures of Plm II with various inhibitors have provided structural insights that have guided the optimization of inhibitors with improved potency and selectivity for Plm IV. nih.gov

The availability of Plm IV crystal structures has been instrumental in understanding the enzyme's unique structural features compared to other related proteases, such as human cathepsin D. nih.govresearchgate.net This comparative structural analysis is critical for designing inhibitors that are highly selective for the parasite enzyme, thereby minimizing potential off-target effects in the human host.

Table 1: Examples of X-ray Crystallography Studies on Plasmepsin IV and Related Plasmepsins

Enzyme Ligand Resolution (Å) Key Findings Reference(s)
P. malariae Plm IV (PmPM4) KNI-764 3.3 Revealed an unexpected inhibitor binding orientation. iucr.orgresearchgate.net
P. falciparum proplasmepsin IV (pPM IV) - 1.5 Provided insights into the zymogen's structure and activation mechanism. nih.govresearchgate.net
P. vivax Plasmepsin V WEHI-842 2.37 Elucidated the structural basis for inhibitor binding to this related essential protease. qyaobio.comrcsb.org

This table is for illustrative purposes and includes data from closely related plasmepsins to highlight the application of the methodology.

Application of Fragment-Based Drug Discovery (FBDD) and Fragment Optimization Strategies for Novel Plasmepsin IV Chemical Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS for identifying novel inhibitor scaffolds. nih.govopenaccessjournals.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target enzyme, albeit with low affinity. nih.gov These fragment hits then serve as starting points for chemical elaboration to develop more potent and drug-like molecules. nih.govrug.nl

The key advantage of FBDD is its ability to efficiently explore chemical space and identify novel binding interactions that might be missed by HTS of larger, more complex molecules. openaccessjournals.com In the context of Plm IV, FBDD has been successfully applied to discover new chemical scaffolds for inhibitors. For instance, NMR-based fragment screening against Plm II led to the identification of 2-aminoquinazolin-4(3H)-ones as a novel class of plasmepsin inhibitors. nih.gov Subsequent optimization of these initial fragment hits resulted in submicromolar inhibitors of Plms I, II, and IV. nih.gov

Once a fragment hit is identified and its binding mode is confirmed, typically by X-ray crystallography or NMR spectroscopy, the process of fragment optimization begins. This involves strategies such as:

Fragment growing: Adding chemical substituents to the fragment to extend its interactions into adjacent binding pockets of the enzyme. rug.nl

Fragment linking: Connecting two or more fragments that bind to different, but nearby, sites on the enzyme to create a single, more potent molecule. rug.nl

Fragment merging: Combining the structural features of multiple overlapping fragment hits into a single, optimized compound. openaccessjournals.com

These optimization strategies are guided by structural information and computational modeling to rationally design modifications that enhance binding affinity and selectivity. researchgate.net FBDD has proven to be a highly effective method for generating novel, non-peptidic Plm IV inhibitors with improved physicochemical properties. nih.gov

Implementation of Cheminformatics and in silico Virtual Screening Approaches for Identification of New Plm IV Inhibitor Chemotypes

Cheminformatics and in silico virtual screening have become indispensable tools in the early stages of drug discovery, enabling the rapid and cost-effective identification of potential Plm IV inhibitors from vast virtual compound libraries. thesciencein.orgresearchgate.net These computational approaches leverage the known structural and chemical information about Plm IV and its inhibitors to predict which molecules are likely to bind to the enzyme.

Virtual screening can be broadly categorized into two main approaches:

Structure-based virtual screening (SBVS): This method utilizes the three-dimensional structure of Plm IV, obtained from X-ray crystallography or homology modeling, to dock virtual libraries of compounds into the enzyme's active site. researchgate.netstorkapp.me Docking algorithms score the potential binding poses of each compound, allowing for the ranking and selection of the most promising candidates for experimental testing. researchgate.net This approach has been used to screen millions of compounds against Plm II and Plm IV, leading to the identification of novel inhibitor scaffolds such as thiourea, diphenylurea, and guanidino compounds. researchgate.netpsu.edu

Ligand-based virtual screening (LBVS): When a high-resolution structure of the target is unavailable, LBVS methods can be employed. These approaches rely on the chemical information from known Plm IV inhibitors to identify new compounds with similar properties. This can involve pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features required for binding, or quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity. thesciencein.org

Following virtual screening, the identified hits are often subjected to further computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the predicted protein-ligand complexes. thesciencein.orgresearchgate.net These simulations provide insights into the dynamic behavior of the inhibitor within the binding site over time. thesciencein.orgresearchgate.net The combination of virtual screening and MD simulations has been instrumental in identifying and prioritizing novel chemotypes for Plm IV inhibition, significantly streamlining the drug discovery pipeline. thesciencein.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
KNI-764
AG1776
WEHI-842
2-aminoquinazolin-4(3H)-ones
Thiourea compounds
Diphenylurea compounds
Guanidino compounds

Vii. Challenges and Future Directions in Plasmepsin Iv Inhibitor Research

Strategies for Addressing Plasmepsin Target Redundancy and Essentiality in the Plasmodium falciparum Life Cycle

A major challenge in targeting plasmepsins is the functional redundancy among the digestive vacuole (DV) isoforms, which include Plm I, II, IV, and histo-aspartic protease (HAP). nih.govnih.gov These enzymes are involved in the degradation of hemoglobin, a crucial nutrient source for the parasite during its intraerythrocytic stage. nih.govfrontiersin.org Studies have shown that the knockout of individual DV plasmepsin genes does not prove lethal to the parasite, suggesting that the remaining plasmepsins can compensate for the loss of one. nih.govnih.gov This redundancy implies that to achieve a potent antimalarial effect by targeting hemoglobin degradation, it may be necessary to inhibit multiple DV plasmepsins simultaneously. nih.gov

Furthermore, while the DV plasmepsins are important, research has highlighted that other non-DV plasmepsins, such as Plm V, IX, and X, are essential for parasite survival at various stages of its life cycle. frontiersin.orgacs.org For instance, Plm V is crucial for protein export, while Plm IX and X are involved in merozoite egress and invasion. wehi.edu.auresearchgate.netnih.gov Therefore, a critical future strategy involves shifting the focus beyond the DV plasmepsins to these essential non-hemoglobinase counterparts. acs.org

Development of Multi-Plasmepsin Inhibitors to Potentially Circumvent Compensatory Mechanisms within the Parasite

Given the redundancy of the DV plasmepsins, a logical approach is the development of multi-plasmepsin inhibitors. nih.govfoliamedica.bg Such compounds would ideally target several plasmepsins, including both DV and essential non-DV isoforms, to overcome the parasite's compensatory mechanisms. nih.gov The development of dual inhibitors targeting Plm IX and X, for example, has shown promise in blocking multiple stages of the Plasmodium life cycle. researchgate.netnih.gov

Plm IV inhibitor-2, also known as compound 3, demonstrates a degree of multi-target activity. medchemexpress.comimmunomart.commedchemexpress.com It potently inhibits Plm IV, but also shows activity against Plm II and Plm I. medchemexpress.comimmunomart.commedchemexpress.combioscience.co.uk This characteristic is a step in the right direction, although broader spectrum inhibition across more essential plasmepsins would be advantageous.

Future research should focus on structure-guided design to create inhibitors with optimized activity profiles against a panel of key plasmepsins. This could involve creating hybrid molecules that combine structural features known to be effective against different plasmepsin subtypes.

Exploration of Plasmepsin IV Inhibition in Established in vivo Non-Human Primate Models of Malaria

While in vitro and rodent models are valuable for initial screening, the ultimate test of an antimalarial candidate's efficacy lies in its performance in non-human primate (NHP) models of malaria. universiteitleiden.nlcore.ac.uk These models, using parasites such as Plasmodium cynomolgi or Plasmodium knowlesi, more closely mimic human malaria infection and provide a more predictive assessment of a drug's potential. researchgate.net

To date, much of the in vivo research on plasmepsin inhibitors has been conducted in mouse models. researchgate.netnih.gov For instance, the dual Plm IX/X inhibitor WM382 was shown to cure mice of P. berghei infection. researchgate.netnih.gov However, the translation of these findings to primate models is a critical and necessary step. Future research must include the evaluation of promising Plm IV inhibitors, such as optimized derivatives of this compound, in established NHP models to gather crucial data on their efficacy and pharmacokinetics in a more clinically relevant system.

Investigation of Molecular Mechanisms Underlying Potential Acquired Resistance to Plasmepsin IV Inhibitors at the Enzymatic Level

The emergence of drug resistance is a constant threat in the fight against malaria. vivaxmalaria.orgmdpi.com Understanding the potential mechanisms by which Plasmodium falciparum could develop resistance to Plm IV inhibitors is crucial for designing robust and long-lasting therapies. Resistance to other antimalarials has been linked to several genetic mechanisms, including point mutations in the target enzyme that reduce drug binding, gene amplification leading to overexpression of the target, and mutations in transporter proteins that increase drug efflux. researchgate.netnih.gov

For Plm IV inhibitors, it is conceivable that resistance could arise from mutations within the active site of the enzyme, altering its structure and reducing the inhibitor's binding affinity. researchgate.net Studies on other aspartic proteases, like HIV-1 protease, have shown that mutations can confer resistance to inhibitors. nih.gov Therefore, future research should involve in vitro selection of resistant parasite lines under pressure from Plm IV inhibitors. Subsequent sequencing of the plm iv gene in these resistant parasites would identify key mutations. This information would be invaluable for the design of next-generation inhibitors that are less susceptible to resistance. Interestingly, attempts to select for resistance to the dual Plm IX/X inhibitor WM382 in vitro were unsuccessful, suggesting that targeting multiple essential enzymes may make it more difficult for the parasite to develop resistance. researchgate.netnih.gov

Integration of Plm IV Inhibitor Research with Rational Combination Therapy Regimens for Enhanced Antimalarial Efficacy

Artemisinin-based combination therapies (ACTs) are the current standard of care for malaria, highlighting the effectiveness of attacking the parasite on multiple fronts. researchgate.netnih.gov Integrating Plm IV inhibitors into rational combination therapy regimens is a key strategy for enhancing their antimalarial efficacy and combating resistance. plos.org

Potential partners for Plm IV inhibitors could include drugs that target different pathways or cellular processes. For example, combining a Plm IV inhibitor with an inhibitor of the falcipain cysteine proteases, which also participate in hemoglobin degradation, could create a synergistic effect. asm.org Indeed, studies have shown that the DV plasmepsins and falcipains act cooperatively in hemoglobin hydrolysis. asm.org Another approach would be to combine a Plm IV inhibitor with a drug that targets a different stage of the parasite life cycle, such as a transmission-blocking agent.

Identification of Novel Modalities for Targeting Plasmepsin IV Activity in Distinct Plasmodium Developmental Stages

Plasmepsins are active at various stages of the Plasmodium life cycle. nih.govfrontiersin.org While Plm I, II, and IV are primarily associated with the intraerythrocytic stage, other plasmepsins play critical roles in the liver, sexual, and mosquito stages. frontiersin.orgwehi.edu.aumdpi.com For example, Plm VI, VII, and VIII are expressed in transmission-stage parasites and are involved in sporozoite development. nih.gov Plm V is essential for both asexual and sexual stages. mdpi.com

A promising future direction is to identify inhibitors that can target Plm IV or other plasmepsins in multiple developmental stages. A multi-stage inhibitor would not only treat the clinical symptoms of malaria but could also prevent transmission of the disease. The dual Plm IX/X inhibitor WM382 has demonstrated activity against both blood and liver stages, as well as transmission-blocking potential, providing a proof-of-concept for this strategy. researchgate.netnih.gov Research into the specific roles of Plm IV in different life cycle stages and the development of inhibitors with multi-stage activity are therefore important areas for future investigation.

Q & A

Q. What is the molecular mechanism of Plm IV inhibitor-2, and how do its IC50 values for Plm IV, II, and I inform its selectivity?

this compound exhibits differential inhibition across Plasmodium proteases, with IC50 values of 24 nM (Plm IV), 70 nM (Plm II), and 0.3 μM (Plm I) . To validate selectivity, researchers should use enzymatic assays with purified proteases under standardized conditions (e.g., pH, temperature) and compare inhibition kinetics. Cellular models (e.g., Plasmodium-infected erythrocytes) can confirm functional selectivity by correlating enzyme inhibition with parasite viability.

Q. How should researchers design dose-response experiments to assess this compound efficacy in malaria models?

Dose-response studies should include:

  • Range : 0.1 nM–10 μM to capture full inhibition curves.
  • Controls : Positive controls (e.g., chloroquine for Plasmodium) and negative controls (solvent-only).
  • Metrics : IC50, EC50, and Hill coefficients. Use nonlinear regression models (e.g., GraphPad Prism) for analysis.
  • Replicates : ≥3 biological replicates to ensure reproducibility .

Q. What in vitro and in vivo models are appropriate for studying this compound’s antimalarial activity?

  • In vitro : Plasmodium falciparum cultures (e.g., 3D7 strain) with SYBR Green assays for parasite growth inhibition .
  • In vivo : Murine models (e.g., Plasmodium berghei-infected mice) to evaluate parasitemia reduction and survival. Include pharmacokinetic profiling (e.g., bioavailability, half-life) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and cellular efficacy data for this compound?

Discrepancies may arise due to off-target effects, cellular uptake barriers, or metabolic instability. Strategies include:

  • Cellular permeability assays : Use Caco-2 monolayers or PAMPA to assess compound transport.
  • Metabolite profiling : LC-MS/MS to identify degradation products.
  • Proteomic profiling : SILAC or TMT labeling to detect off-target interactions .

Q. What computational methods are effective for optimizing this compound’s selectivity against homologous proteases?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model inhibitor-protease interactions.
  • MD simulations : GROMACS for dynamics of inhibitor binding to Plm IV vs. human homologs (e.g., cathepsins).
  • Free-energy calculations : MM-PBSA/GBSA to compare binding affinities .

Q. How should researchers address variability in IC50 values across different assay conditions?

Standardize protocols:

  • Buffer composition : Consistent ionic strength and pH (e.g., 7.4 for physiological relevance).
  • Enzyme activity normalization : Pre-test protease activity with fluorogenic substrates.
  • Data reporting : Include raw data, curve-fitting parameters, and statistical confidence intervals .

Q. What strategies enhance the translational potential of this compound in preclinical studies?

  • Toxicology screens : Assess hepatotoxicity (e.g., HepG2 cell viability) and cardiotoxicity (hERG channel inhibition).
  • Resistance profiling : Serial passage of Plasmodium under sublethal inhibitor concentrations to monitor resistance mutations.
  • Formulation optimization : Nanoencapsulation or prodrug designs to improve solubility and bioavailability .

Methodological and Ethical Considerations

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies on this compound?

  • Feasible : Ensure access to BSL-2 facilities for Plasmodium cultures.
  • Novel : Compare inhibitor’s mechanism to existing antimalarials (e.g., artemisinin combination therapies).
  • Ethical : Adhere to animal welfare guidelines (e.g., NIH Office of Animal Care) for in vivo studies .

Q. What statistical approaches are critical for analyzing dose-response and survival data in this compound studies?

  • Survival analysis : Kaplan-Meier curves with log-rank tests.
  • Multivariate regression : Adjust for covariates like parasite load or host immune status.
  • Power analysis : Use G*Power to determine sample sizes for p < 0.05 .

Q. How should researchers document and share negative or inconclusive results for this compound?

Publish in repositories like BioRxiv or Figshare to avoid publication bias. Include:

  • Experimental details : Full protocols and raw data.
  • Contextual factors : Batch-to-batch variability, assay interference (e.g., compound fluorescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.